3-Methyl-1-(phenylthio)pentan-2-amine
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Overview
Description
3-Methyl-1-(phenylthio)pentan-2-amine is an organic compound with the molecular formula C12H19NS. It is a derivative of pentanamine, where a methyl group is attached to the third carbon, and a phenylthio group is attached to the first carbon. This compound is used in various scientific research applications and synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(phenylthio)pentan-2-amine typically involves the reaction of 3-methylpentan-2-one with phenylthiol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the desired product. The reaction can be represented as follows:
3-Methylpentan-2-one+Phenylthiol→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(phenylthio)pentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-1-(phenylthio)pentan-2-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(phenylthio)pentan-2-amine involves its interaction with specific molecular targets. The phenylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving sulfur-containing functional groups .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(phenylthio)butan-2-amine
- 3-Methyl-1-(phenylthio)hexan-2-amine
- 3-Methyl-1-(phenylthio)propan-2-amine
Uniqueness
3-Methyl-1-(phenylthio)pentan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the phenylthio group enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C12H19NS |
---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
3-methyl-1-phenylsulfanylpentan-2-amine |
InChI |
InChI=1S/C12H19NS/c1-3-10(2)12(13)9-14-11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3 |
InChI Key |
IIGOULUOROHSGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CSC1=CC=CC=C1)N |
Origin of Product |
United States |
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